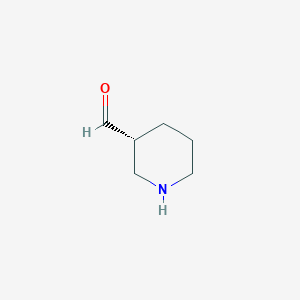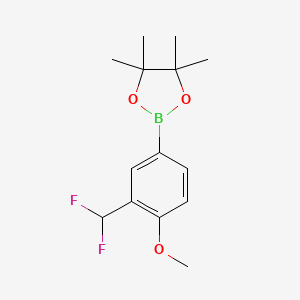
Ethyl (benzhydryl-amino)-acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (benzhydryl-amino)-acetate is an organic compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group. This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (benzhydryl-amino)-acetate typically involves the reaction of benzhydrylamine with ethyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (benzhydryl-amino)-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzhydryl ketone derivatives.
Reduction: Reduction reactions can convert the compound into benzhydryl alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and ethyl chloroacetate are commonly used.
Major Products Formed
Oxidation: Benzhydryl ketone derivatives.
Reduction: Benzhydryl alcohol derivatives.
Substitution: Various substituted benzhydryl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (benzhydryl-amino)-acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl (benzhydryl-amino)-acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its benzhydryl group allows it to interact with aromatic systems, making it useful in the synthesis of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzhydryl alcohol: Similar structure but with a hydroxyl group instead of an ethyl ester.
Benzhydryl ketone: Contains a carbonyl group instead of an ethyl ester.
Benzhydryl chloride: Has a chloride group instead of an ethyl ester.
Uniqueness
Ethyl (benzhydryl-amino)-acetate is unique due to its ethyl ester group, which provides distinct reactivity and chemical properties compared to other benzhydryl derivatives. This makes it particularly useful in specific synthetic applications where the ester functionality is required.
Eigenschaften
Molekularformel |
C17H19NO2 |
|---|---|
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
ethyl 2-(benzhydrylamino)acetate |
InChI |
InChI=1S/C17H19NO2/c1-2-20-16(19)13-18-17(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,17-18H,2,13H2,1H3 |
InChI-Schlüssel |
PFTQSSBLCXBZCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CNC(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 5-phenyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15306900.png)



![1-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B15306914.png)
![[6-(Pentafluoroethyl)pyridin-2-yl]methanol](/img/structure/B15306919.png)

![(3E)-3-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]piperidine](/img/structure/B15306928.png)
![2-{[1-(propan-2-yl)-1H-pyrazol-4-yl]oxy}acetic acid hydrochloride](/img/structure/B15306938.png)

![tert-butyl N-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B15306980.png)
